Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development. The compound is characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl chloroformate and trifluoromethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alkyl halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical applications .
Scientific Research Applications
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- 1-Boc-2-(trifluoromethyl)piperazine
- 2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C10H18ClF3N2O2 |
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Molecular Weight |
290.71 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13;/h7,14H,4-6H2,1-3H3;1H |
InChI Key |
OURDQBWQNSVHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F.Cl |
Origin of Product |
United States |
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